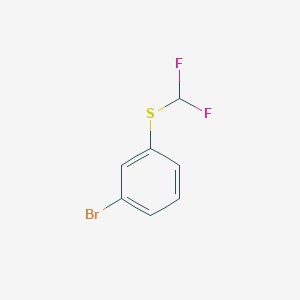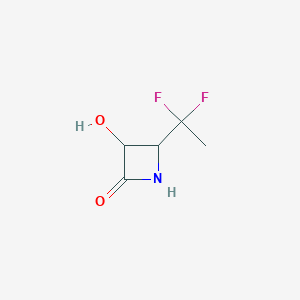
4-(1,1-Difluoroethyl)-3-hydroxy-azetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,1-Difluoroethyl)-3-hydroxy-azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. The presence of the difluoroethyl group and the hydroxy group in the structure of this compound imparts unique chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Difluoroethyl)-3-hydroxy-azetidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,1-difluoroethylamine and a suitable ketone or aldehyde.
Formation of Azetidinone Ring: The key step involves the formation of the azetidinone ring through a cyclization reaction. This can be achieved using various reagents and catalysts, such as strong bases or acids, under controlled temperature and pressure conditions.
Introduction of Hydroxy Group: The hydroxy group can be introduced through hydroxylation reactions, which may involve the use of oxidizing agents like hydrogen peroxide or other suitable reagents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, including temperature, pressure, and the use of catalysts to achieve high efficiency and selectivity.
化学反应分析
Types of Reactions
4-(1,1-Difluoroethyl)-3-hydroxy-azetidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxy group or reduce other functional groups present in the molecule.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution of the difluoroethyl group may result in the formation of various substituted derivatives.
科学研究应用
4-(1,1-Difluoroethyl)-3-hydroxy-azetidin-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions. Its structural features make it a valuable tool in biochemical research.
Industry: Used in the development of new materials and chemical processes, including the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 4-(1,1-Difluoroethyl)-3-hydroxy-azetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can mimic the steric and electronic properties of other functional groups, allowing the compound to bind to active sites and modulate biological activity. The hydroxy group can participate in hydrogen bonding and other interactions, further influencing the compound’s effects.
相似化合物的比较
Similar Compounds
4-(1,1-Difluoroethyl)-3-hydroxy-azetidin-2-one: Unique due to the presence of both the difluoroethyl and hydroxy groups.
1,1-Difluoroethyl chloride: Used as a difluoroalkylating reagent in organic synthesis.
1,1-Difluoroethane: A simple difluoroalkane with applications in refrigeration and as a propellant.
Uniqueness
This compound stands out due to its combination of functional groups, which imparts unique reactivity and potential for diverse applications. The presence of the azetidinone ring further distinguishes it from other difluoroethyl compounds, providing a rigid and constrained structure that can influence its chemical and biological properties.
属性
分子式 |
C5H7F2NO2 |
|---|---|
分子量 |
151.11 g/mol |
IUPAC 名称 |
4-(1,1-difluoroethyl)-3-hydroxyazetidin-2-one |
InChI |
InChI=1S/C5H7F2NO2/c1-5(6,7)3-2(9)4(10)8-3/h2-3,9H,1H3,(H,8,10) |
InChI 键 |
UULOVAWCQHDYMO-UHFFFAOYSA-N |
规范 SMILES |
CC(C1C(C(=O)N1)O)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Carboxy(hydroxy)methyl)-5-chlorobenzo[d]oxazole](/img/structure/B12861696.png)
![2,4-Diethylbenzo[d]oxazole](/img/structure/B12861700.png)

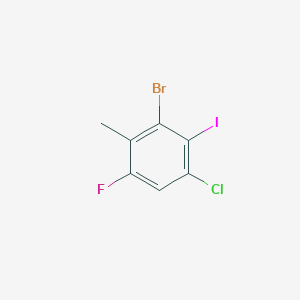
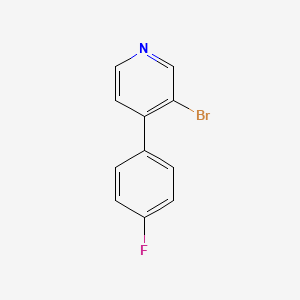
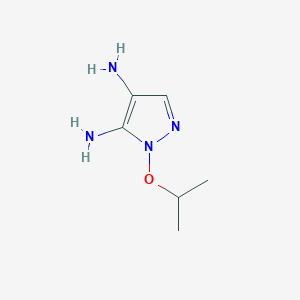
![2-(Difluoromethoxy)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12861730.png)
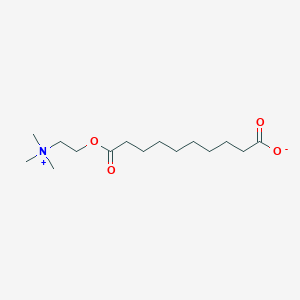
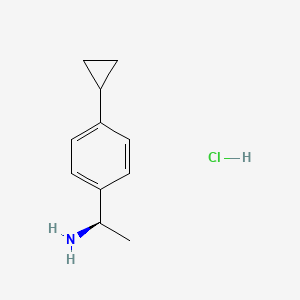
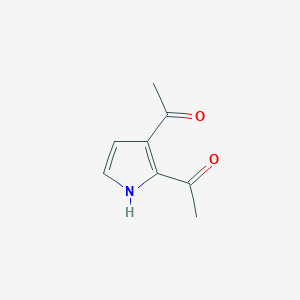
![2-Bromo-7-ethoxybenzo[d]oxazole](/img/structure/B12861747.png)


